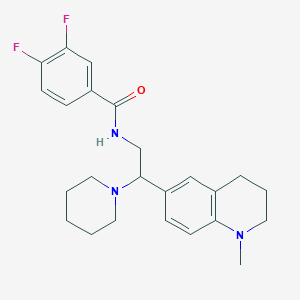

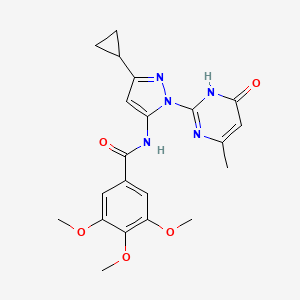

![molecular formula C9H17NO2 B2403500 4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol CAS No. 1860790-55-1](/img/structure/B2403500.png)

4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol” is a chemical compound with the CAS Number: 1860790-55-1 . It has a molecular weight of 171.24 .

Molecular Structure Analysis

The IUPAC name for this compound is 4-(1-(aminomethyl)cyclopropyl)tetrahydro-2H-pyran-4-ol . The InChI code is 1S/C9H17NO2/c10-7-8(1-2-8)9(11)3-5-12-6-4-9/h11H,1-7,10H2 .Physical And Chemical Properties Analysis

This compound is typically stored at 4 degrees Celsius . It is available in powder form .Scientific Research Applications

1. Reaction Mechanisms and Intermediate Formation

- Cyclopropene and Epoxy-Alcohols Reactions: Research by Yoshida et al. (1988) explored the reactivity of cyclopropene intermediates, which are structurally related to 4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol. Their work demonstrated the conversion of such intermediates into cyclopentadienols under specific conditions, providing insights into reaction mechanisms and intermediate formation in organic synthesis (Yoshida et al., 1988).

2. Stereoselective Synthesis

- Chiral Cyclopropanes as Histamine Analogues: Kazuta et al. (2002) discussed the use of chiral cyclopropanes, closely related to the chemical , for creating conformationally restricted analogues of histamine. This emphasizes the importance of cyclopropyl groups in medicinal chemistry and stereoselective synthesis (Kazuta et al., 2002).

3. Synthesis of Bioactive Compounds

- Aminophosphonic Acids Synthesis: Groth et al. (1993) highlighted the synthesis of aminocyclopropylphosphonic acids, noting their biological significance due to the unique properties of the cyclopropyl group. This underscores the role of cyclopropyl-containing compounds like 4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol in the synthesis of bioactive molecules (Groth et al., 1993).

4. Conformational Studies in Chemistry

- Structural Studies of Cyclopropyl Compounds: Abele et al. (1999) conducted structural studies on β-oligopeptides containing cyclopropane, providing insights into the conformational aspects of such molecules. This is relevant for understanding the structural and conformational properties of 4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol (Abele et al., 1999).

5. Organic Synthesis and Functionalization

- Cyclopropyl Carbinols in Synthesis: Bennett et al. (1973) examined the use of spiro cyclopropyl carbinols in organic synthesis, which is relevant for understanding the synthesis and functionalization of compounds like 4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol (Bennett et al., 1973).

6. Medicinal Chemistry Applications

- Anticonvulsant Enaminones: Kubicki et al. (2000) discussed the crystal structures of anticonvulsant enaminones, demonstrating the importance of cyclopropyl groups in medicinal chemistry. This research can provide insights into the potential medicinal applications of 4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol (Kubicki et al., 2000).

Safety and Hazards

The compound is labeled with the GHS pictograms GHS05 and GHS07 . The signal word for this compound is "Danger" . The hazard statements include H302, H315, H318, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

4-[1-(aminomethyl)cyclopropyl]oxan-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c10-7-8(1-2-8)9(11)3-5-12-6-4-9/h11H,1-7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZLZZSCXVDYSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)C2(CCOCC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

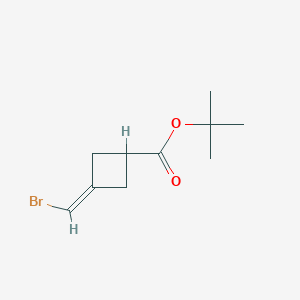

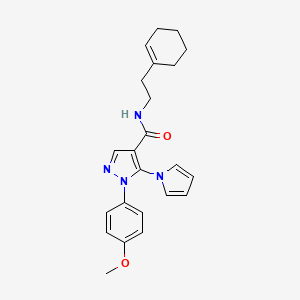

![4-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2403417.png)

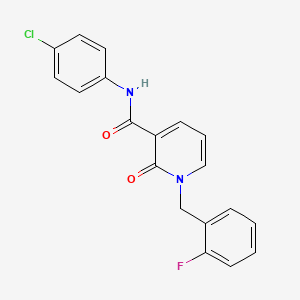

![5-Methyl-4-oxo-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2403422.png)

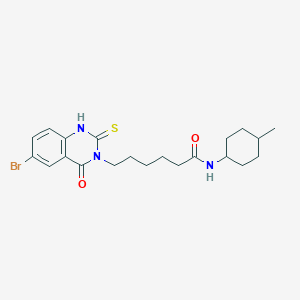

![3,3-Dimethyl-4-[1-(2-methyl-1-benzofuran-3-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2403433.png)

![N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2403435.png)

![6-ethyl-N-[3-(3-methylpiperidin-1-yl)propyl]-1-phenyl-3-(2-thienyl)-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxamide](/img/structure/B2403436.png)

![N-[[2-(Dimethylamino)phenyl]methyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2403440.png)